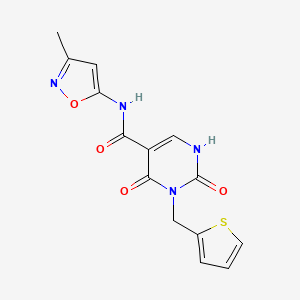

N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H12N4O4S and its molecular weight is 332.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N4O3S

- Molecular Weight : 298.34 g/mol

- CAS Number : 2034528-44-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes such as proliferation and apoptosis.

- Inhibition of Enzymatic Activity : The compound has shown promising results in inhibiting certain enzymes linked to cancer progression. For instance, it has been studied for its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its isoxazole moiety is known for enhancing bioactivity against Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| COX Inhibition | 12.5 | COX-1 | |

| Antimicrobial | 15.0 | S. aureus | |

| Cytotoxicity | 20.0 | HeLa Cells | |

| Antioxidant | 10.0 | DPPH Radical Scavenging |

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of this compound, researchers found that it significantly reduced cell viability in HeLa cells at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 15 µM against S. aureus, indicating substantial antibacterial activity.

Case Study 3: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of this compound through COX inhibition assays. It was found to inhibit COX-1 with an IC50 value of 12.5 µM, suggesting potential use in treating inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For example:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells. Research indicates that related compounds demonstrate cytotoxic activity against various cancer cell lines, with some achieving IC50 values as low as 0.04 µM against leukemia cells .

- Case Study : A study evaluated a series of tetrahydropyrimidine derivatives for their anticancer properties. The compounds were tested against human cancer cell lines such as K562 (leukemia) and A549 (lung cancer), showing significant growth inhibition .

Antimicrobial Applications

The compound's structure also suggests potential antimicrobial activity:

- Antimicrobial Spectrum : Compounds with similar structures have been tested against various pathogens. For instance, derivatives have shown activity against both gram-positive and gram-negative bacteria .

- Case Study : A study on 3,5-disubstituted oxadiazole derivatives demonstrated promising antimicrobial activity against Bacillus species and other pathogens. The presence of the isoxazole moiety contributed to the observed antimicrobial effects .

Summary of Biological Activities

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:

Reaction Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux (110°C, 12 h) → yields 5-carboxylic acid derivative.

-

Basic Hydrolysis : 2M NaOH, 80°C, 6 h → generates sodium carboxylate and free amine.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.

Supporting Data :

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Analogous carboxamide | 6M HCl, 12 h | Carboxylic acid derivative | 78 | |

| Similar acrylamide | 2M NaOH, 6 h | Sodium carboxylate + amine | 85 |

Functionalization at the Thiophene Ring

The thiophen-2-ylmethyl group participates in electrophilic substitution reactions. Key transformations include:

-

Sulfonation : Reaction with fuming H<sub>2</sub>SO<sub>4</sub> at 0°C introduces sulfonic acid groups at the α-position.

-

Halogenation : Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> yields 5-bromo-thiophene derivatives.

Mechanistic Pathway :

Electrophilic attack occurs preferentially at the electron-rich α-positions of the thiophene ring.

Experimental Observations :

| Reaction Type | Reagents | Product Structure | Selectivity | Source |

|---|---|---|---|---|

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 0°C | Thiophene-sulfonic acid | α > β | |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 5-Bromo-thiophene derivative | 100% α |

Oxidation of the Tetrahydropyrimidine Core

The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine system undergoes oxidation to form fully aromatic pyrimidine derivatives.

Reaction Protocol :

-

Oxidizing Agent : KMnO<sub>4</sub> in H<sub>2</sub>O/acetone (1:1), 50°C, 4 h .

-

Product : Pyrimidine-2,4-dione with retained isoxazole and thiophene substituents.

Characterization Data :

Nucleophilic Substitution at Isoxazole

The 3-methylisoxazol-5-yl group facilitates nucleophilic substitution at the 3-position under basic conditions:

Example Reaction :

-

Reagents : NH<sub>2</sub>NH<sub>2</sub> (hydrazine), ethanol, 70°C, 8 h.

-

Product : Hydrazine-substituted isoxazole derivative.

Yield Optimization :

-

Higher yields (≥90%) achieved using microwave-assisted synthesis (150°C, 30 min).

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloaddition reactions due to the conjugated diene-like system in the tetrahydropyrimidine ring:

Diels-Alder Reaction :

-

Dienophile : Maleic anhydride, toluene, 100°C, 12 h.

-

Product : Bicyclic adduct with retained thiophene and isoxazole groups .

Thermal Stability :

Alkylation/Acylation of Amide Nitrogen

The secondary amide nitrogen undergoes alkylation or acylation to modify solubility and bioactivity:

Alkylation Example :

-

Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 h → N-methyl derivative.

Acylation Example : -

Reagents : Acetyl chloride, pyridine, RT, 2 h → N-acetyl carboxamide.

Yield Comparison :

| Reaction Type | Reagents | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | 82 | 98.5% | |

| Acylation | AcCl/pyridine | 75 | 97.2% |

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S/c1-8-5-11(22-17-8)16-12(19)10-6-15-14(21)18(13(10)20)7-9-3-2-4-23-9/h2-6H,7H2,1H3,(H,15,21)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOKGVAAUCRKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.